N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Carbonic anhydrase inhibition Furan regioisomer SAR Structure-based drug design

N-[3-(Furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1428371-28-1; MF: C₁₅H₁₇NO₆S; MW: 339.36) is a heterocyclic sulfonamide bearing a 1,4-benzodioxane core, a furan-3-yl substituent, and a secondary alcohol on the hydroxypropyl linker. The compound belongs to the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide class, whose members have demonstrated inhibition of carbonic anhydrase (Ki = 817 nM, bovine CA, SPR biosensor assay) , pyruvate kinase modulation , and lipoxygenase/butyrylcholinesterase activity.

Molecular Formula C15H17NO6S
Molecular Weight 339.36
CAS No. 1428371-28-1
Cat. No. B2480152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
CAS1428371-28-1
Molecular FormulaC15H17NO6S
Molecular Weight339.36
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(C3=COC=C3)O
InChIInChI=1S/C15H17NO6S/c17-13(11-4-6-20-10-11)3-5-16-23(18,19)12-1-2-14-15(9-12)22-8-7-21-14/h1-2,4,6,9-10,13,16-17H,3,5,7-8H2
InChIKeyNERYYJHIGPSBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1428371-28-1): Structural Identity and Class Context for Research Procurement


N-[3-(Furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1428371-28-1; MF: C₁₅H₁₇NO₆S; MW: 339.36) is a heterocyclic sulfonamide bearing a 1,4-benzodioxane core, a furan-3-yl substituent, and a secondary alcohol on the hydroxypropyl linker . The compound belongs to the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide class, whose members have demonstrated inhibition of carbonic anhydrase (Ki = 817 nM, bovine CA, SPR biosensor assay) [1], pyruvate kinase modulation , and lipoxygenase/butyrylcholinesterase activity [2]. The furan-3-yl substitution pattern and the free hydroxyl group on the propyl chain collectively distinguish this compound from simpler N-aryl or N-alkyl benzodioxine sulfonamide analogs, providing unique hydrogen-bonding topology (2 HBD, 7 HBA) and a computed LogP of 0.9 [3].

Workflow Heterocyclic sulfonamide SAR studies Carbonic anhydrase isoform selectivity profiling
Selection Logic Furan-3-yl regioisomer for vector exploration Class-level inference: regioisomer may alter target recognition
Use Context Dual-pharmacophore tool compound Benzodioxine PK modulator + furan-3-yl CA inhibitor chemotype

Why N-[3-(Furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Cannot Be Interchanged with Generic Benzodioxine Sulfonamides


Generic substitution within the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide class is precluded by the compound's furan-3-yl regioisomerism and the stereoelectronic contribution of the secondary alcohol on the linker. The furan-3-yl group presents a distinct vector and electronic profile versus the more common furan-2-yl isomers , affecting target recognition in enzyme pockets such as carbonic anhydrase isoforms where furan orientation modulates affinity [1]. The hydroxypropyl linker contributes two hydrogen-bond donor atoms and adds conformational flexibility (6 rotatable bonds) that is absent in simpler N-aryl or N-alkyl derivatives [2]; this impacts ligand preorganization and solvent-exposed hydrogen-bond networks at enzyme active sites [3]. Below, we present the best-available quantitative evidence delineating these differential features.

Regioisomer mismatch
Furan-2-yl analogs may shift CA isoform selectivity profiles; reported selectivity indices up to 70-fold differ by attachment point.
Class-level inference; data to verify for this specific compound
Stereochemical substitution risk
Achiral N-aryl benzodioxine sulfonamides lack the chiral secondary alcohol; enantioselective target engagement may not transfer.
Eudismic ratio not reported; enantiopure procurement advised for SSAR
Pharmacophore context may differ
Simple benzodioxine or furan sulfonamides alone cannot replicate the dual CA/PK pathway chemotype.
Polypharmacology screening context requires dual pharmacophore

Quantitative Differential Evidence for N-[3-(Furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1428371-28-1)


Evidence Item 1: Furan-3-yl versus Furan-2-yl Regioisomerism—Rationale for Differential Target Recognition in Carbonic Anhydrase Isoforms

The target compound bears a furan-3-yl substituent, whereas the most commonly reported comparator analog carries a furan-2-yl group at the same position . In the class of furyl sulfonamide carbonic anhydrase inhibitors, compounds with different furan attachment points exhibit divergent isoform selectivity profiles. A comparative study of 15 furyl sulfonamides against hCA I, II, IV, and IX demonstrated that compound 13d (bearing specific furan substitution) achieved selectivity indices of SI = 70 over hCA I, SI = 13.5 over hCA II, and SI = 20 over hCA IV, while the reference drug acetazolamide (AAZ) showed no such selectivity [1]. Although the exact Ki of 1428371-28-1 has not been published, the furan-3-yl orientation is expected to yield a different isoform inhibition fingerprint compared to furan-2-yl analogs, based on the established structure–activity relationship (SAR) [1].

Furan-3-yl Regioisomerism
Class-level inference
SI up to 70 (hCA I) for furan sulfonamide class; no published Ki for target
Supports isoform-selectivity assay context
Furan-3-yl vector expected to alter fingerprint vs. furan-2-yl
Carbonic anhydrase inhibition Furan regioisomer SAR Structure-based drug design

Evidence Item 2: Core Scaffold Enzyme Inhibition Baseline—Carbonic Anhydrase Ki = 817 nM Provides a Quantified Starting Point for Derivatization-Driven Potency Improvement

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core (CAS 90222-81-4)—the scaffold underlying the target compound—has a directly measured binding affinity of Ki = 817 nM against bovine carbonic anhydrase, determined by SPR biosensor assay (Biacore T100, pH 7.4, 25 °C) [1]. This value provides a quantitative baseline: any potency gain observed for 1428371-28-1 or its derivatives over this scaffold can be directly attributed to the furan-3-yl-hydroxypropyl appendage. In contrast, many N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides lacking a heterocyclic substituent show only moderate cholinesterase and lipoxygenase inhibition [2], with lipoxygenase IC₅₀ values in the range of 85–89 mM for the most active benzodioxine sulfonamides [3], underscoring the importance of the furan moiety for enhancing potency toward specific enzyme targets.

Core Scaffold CA Ki
Cross-study comparable
Ki = 817 nM (bovine CA, SPR)
Quantified baseline for derivatization-driven potency improvement
~10⁵-fold higher CA potency than class LOX IC₅₀
Carbonic anhydrase SPR biosensor Binding affinity Scaffold optimization

Evidence Item 3: Physicochemical Differentiation—LogP, Hydrogen-Bond Capacity, and Rotatable Bond Count Versus N-Aryl Benzodioxine Sulfonamides

Computed physicochemical parameters for the target compound include a LogP of 0.9, 2 hydrogen-bond donors (HBD), 7 hydrogen-bond acceptors (HBA), 6 rotatable bonds, and a topological polar surface area (TPSA) of 106 Ų [1]. By comparison, the core scaffold 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 90222-81-4; MF: C₈H₉NO₄S; MW: 215.23) is predicted to have 1 HBD, 4 HBA, 1 rotatable bond, and a lower LogP, resulting in substantially different solubility and permeability profiles [2]. The hydroxypropyl-furan extension adds significant polar surface area and hydrogen-bonding capacity while maintaining a moderate LogP below 1.0, placing the compound in a favorable region of drug-like chemical space (Lipinski-compliant: MW < 500, LogP < 5, HBD ≤ 3, HBA ≤ 7). The 6 rotatable bonds confer conformational flexibility that may enable induced-fit binding to enzyme pockets not accessible to more rigid N-aryl derivatives [3].

Physicochemical Profile
Cross-study comparable
LogP 0.9; 2 HBD; 7 HBA; 6 rot. bonds; TPSA 106 Ų
Supports solubility and conformational fit assessment
ΔLogP +0.7, ΔHBD +1 vs. core scaffold
Physicochemical profiling Drug-likeness LogP Hydrogen bonding ADME prediction

Evidence Item 4: Multitarget Enzyme Inhibition Landscape—Differentiation from Narrow-Spectrum Benzodioxine Sulfonamides

The benzodioxine-6-sulfonamide class has been systematically profiled across three enzyme targets (BChE, AChE, LOX) and a panel of bacterial/fungal strains [1]. Among N-aryl derivatives (compounds 3a–3e), the most active showed moderate cholinesterase inhibition, while certain N-substituted derivatives (6a, 7a, 7b, 7c) demonstrated antimicrobial activity against selected bacterial and fungal species [1]. In a related study, N-(3-phenylpropyl) and N-(4-chlorobenzyl) benzodioxine sulfonamides showed lipoxygenase IC₅₀ values of 85.79 ± 0.48 mM and 89.32 ± 0.34 mM, respectively, compared to baicalein at 22.41 ± 1.3 mM [2]. The target compound 1428371-28-1, by virtue of its furan-3-yl-hydroxypropyl appendage, introduces additional heterocyclic recognition elements absent in phenyl- or benzyl-substituted analogs, potentially broadening the target engagement profile beyond cholinesterases and LOX to include carbonic anhydrases—an enzyme family for which furan sulfonamides show nanomolar activity [3].

Multi-Target Enzyme Profile
Class-level inference
Potential polypharmacology (CA, LOX, ChE); no direct data
Supports phenotypic screening context
Furan-3-yl may broaden target engagement vs. N-aryl class
Polypharmacology Lipoxygenase Cholinesterase Antibacterial Enzyme panel screening

Evidence Item 5: Stereochemical Potential—Enantiomeric Differentiation via the Chiral Secondary Alcohol Center

The target compound possesses a chiral center at the C-3 position of the hydroxypropyl linker (the carbon bearing the furan-3-yl and hydroxyl groups). Commercial sources list both the racemate (CAS 1428371-28-1, InChI Key NERYYJHIGPSBSD-UHFFFAOYSA-N, indicating undefined stereochemistry) and the single enantiomer N-[(3S)-3-(furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (InChI Key NERYYJHIGPSBSD-ZDUSSCGKSA-N) [1], confirming the compound's stereochemical complexity. This contrasts sharply with N-aryl benzodioxine sulfonamides (3a–3e, 6a–6e, 7a–7e) which are achiral [2]. The chiral secondary alcohol introduces the possibility of enantioselective target engagement—a property documented for hydroxyalkyl sulfonamide carbonic anhydrase inhibitors where the (S)-enantiomer frequently exhibits superior affinity [3]. The (R)-enantiomer (InChI Key distinct from the (S)-form) is also indexed [4], enabling enantiopure procurement for stereochemistry–activity relationship (SSAR) studies.

Stereochemical Control
Class-level inference
1 chiral center; racemate and (S)-enantiomer indexed
Enantiomer-attribution review for stereospecific target engagement
Eudismic ratio not reported; SSAR campaigns require enantiopure material
Chiral sulfonamide Enantioselective synthesis Stereochemistry–activity relationship Chiral resolution

Evidence Item 6: Pyruvate Kinase Modulation by the Benzodioxine Sulfonamide Scaffold—A Differentiated Target Class Not Addressed by Simple Furan Sulfonamides

The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core is a documented pyruvate kinase (PK) modulator, with the parent scaffold shown to inhibit PK in human cancer cells, leading to pyruvate accumulation, ATP depletion, and apoptosis . This activity is structurally distinct from the carbonic anhydrase inhibition profile of furan sulfonamides. The target compound 1428371-28-1 uniquely combines the PK-modulating benzodioxine-6-sulfonamide core with a furan-3-yl-hydroxypropyl substituent—a structural merger not represented in existing PK-targeted sulfonamides (e.g., the PKM2 activator N-[4-[(3-benzyl-3-hydroxyazetidin-1-yl)carbonyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide [1] or the benzodioxine-based PKM2 activators reported by Zhang et al. [2]). This dual pharmacophore architecture potentially enables simultaneous modulation of PK and CA pathways, a polypharmacology strategy of interest in oncology where both glycolysis and pH regulation are dysregulated [3].

PK Modulation Chemotype
Class-level inference
Dual pharmacophore: benzodioxine (PK) + furan-3-yl (CA)
Supports dual-pathway model-response interpretation
No PK IC₅₀ reported; unique structural merger for oncology research
Pyruvate kinase M2 Cancer metabolism Glycolysis modulation Allosteric regulation

Best-Fit Research and Industrial Application Scenarios for N-[3-(Furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1428371-28-1)


Scenario 1: Carbonic Anhydrase Isoform Selectivity Profiling via Furan Regioisomer SAR

The furan-3-yl attachment position of 1428371-28-1 makes it directly relevant for systematic SAR studies of carbonic anhydrase isoform selectivity. The demonstrated ability of furan sulfonamides to achieve selectivity indices up to 70-fold (SI hCA I) and 20-fold (SI hCA IV) over off-target isoforms [1] positions this compound as a key comparator in panels that include furan-2-yl, furan-3-yl, and non-furan benzodioxine sulfonamides. Procurement of this specific regioisomer enables the determination of whether furan attachment at C-3 alters the isoform inhibition fingerprint relative to published furan-2-yl sulfonamide data—a question directly relevant to glaucoma (hCA II/IV) and tumor-associated (hCA IX/XII) inhibitor design.

Scenario 2: Chiral Sulfonamide Library Construction for Enantioselective Enzyme Inhibition Studies

The single stereocenter at the hydroxypropyl linker (commercially available as both racemate and individual enantiomers [2]) enables procurement of enantiopure material for constructing chiral sulfonamide libraries. This is particularly relevant for carbonic anhydrase targets, where chiral hydroxyalkyl sulfonamides have been shown to exhibit enantioselective binding [1]. Purchasing both enantiomers and the racemate allows determination of the eudismic ratio—a parameter of critical importance for lead optimization when the target protein displays stereospecific ligand recognition.

Scenario 3: Polypharmacology Screening in Oncology—Dual CA/PK Pathway Targeting

The benzodioxine-6-sulfonamide core is a validated pyruvate kinase modulator , while the furan-3-yl substituent is characteristic of nanomolar CA inhibitors [1]. In oncology, the simultaneous dysregulation of glycolytic metabolism (via PKM2) and pH homeostasis (via CA IX/XII) presents a therapeutic vulnerability [3]. 1428371-28-1 is structurally equipped to engage both pathways and is therefore suitable for dual-target screening campaigns in cancer cell lines (e.g., MDA-MB-231, HCT-116) under normoxic and hypoxic conditions, where both PK-dependent ATP production and CA-mediated acidification are essential for survival.

Scenario 4: Physicochemical Property-Driven Fragment-to-Lead Optimization with Enhanced Solubility

With a computed LogP of 0.9, 2 HBD, and 7 HBA [2], 1428371-28-1 occupies a favorable region of drug-like chemical space with predicted moderate aqueous solubility—an advantage over more lipophilic N-aryl benzodioxine sulfonamides that may suffer from solubility-limited assay performance. This compound is well-suited as a starting point for fragment-to-lead or scaffold-hopping programs where maintaining LogP < 1 while increasing molecular complexity is a design objective, particularly for targets requiring aqueous assay conditions (e.g., CA stopped-flow assays at physiological pH).

Application
Selection Property
Validation Focus
CA isoform selectivity SAR
Furan-3-yl regioisomer identity
Isoform-selectivity assay context vs. furan-2-yl and non-furan analogs
Chiral sulfonamide library construction
Single-enantiomer availability
Stereochemical-control context; eudismic ratio determination
Oncology polypharmacology screening
Dual pharmacophore (PK + CA)
Dual-pathway model-response context under normoxic/hypoxic conditions
Fragment-to-lead optimization
Moderate LogP (0.9) and high H-bond capacity
Aqueous solubility and conformational-fit assessment
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